molecular formula C28H27F3N8O B12761959 N-Desmethyl flumatinib CAS No. 1312165-54-0

N-Desmethyl flumatinib

Cat. No.: B12761959
CAS No.: 1312165-54-0
M. Wt: 548.6 g/mol
InChI Key: SYEWLYMVOLLTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl flumatinib is a metabolite of flumatinib, a second-generation tyrosine kinase inhibitor. Flumatinib is primarily used in the treatment of chronic myeloid leukemia. This compound retains similar pharmacological properties to its parent compound, flumatinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl flumatinib involves the demethylation of flumatinib. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl flumatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

N-Desmethyl flumatinib has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flumatinib.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Explored for its potential therapeutic effects in treating chronic myeloid leukemia and other cancers.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Desmethyl flumatinib exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein that plays a crucial role in the pathogenesis of chronic myeloid leukemia. By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of N-Desmethyl flumatinib

This compound is unique due to its specific pharmacological properties and its role as a metabolite of flumatinib. It retains similar efficacy in inhibiting the BCR-ABL tyrosine kinase while potentially offering different pharmacokinetic and metabolic profiles compared to other similar compounds .

Properties

CAS No.

1312165-54-0

Molecular Formula

C28H27F3N8O

Molecular Weight

548.6 g/mol

IUPAC Name

N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H27F3N8O/c1-18-25(38-27-34-8-6-24(37-27)20-3-2-7-33-15-20)14-22(16-35-18)36-26(40)19-4-5-21(23(13-19)28(29,30)31)17-39-11-9-32-10-12-39/h2-8,13-16,32H,9-12,17H2,1H3,(H,36,40)(H,34,37,38)

InChI Key

SYEWLYMVOLLTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.